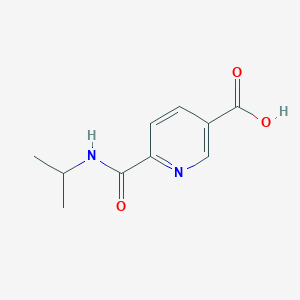

6-(Isopropylcarbamoyl)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Isopropylcarbamoyl)nicotinic acid is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of 6-(Isopropylcarbamoyl)nicotinic Acid

The synthesis of this compound can be achieved through a straightforward method involving the reaction of nicotinic acid with isopropyl carbamate. The process typically employs mild conditions, making it suitable for large-scale production. A notable synthetic route involves the use of a one-step Minisci reaction, which has been shown to yield high amounts of the target compound efficiently .

Antimycobacterial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antimycobacterial properties. Specifically, compounds that modulate the activity of nicotinamidase (PncA) in Mycobacterium tuberculosis have been studied for their ability to hydrolyze nicotinamide into nicotinic acid, thereby contributing to the NAD+ salvage pathway essential for bacterial survival .

Cardiovascular Benefits

Nicotinic acid and its derivatives are recognized for their lipid-modulating effects. Studies have shown that higher intake levels of niacin can lead to reduced risks of cardiovascular diseases and overall mortality. This suggests that this compound may possess similar benefits, potentially improving lipid profiles by reducing triglyceride levels and increasing HDL cholesterol .

Treatment of Dyslipidemia

Nicotinic acid has long been used as a treatment for dyslipidemia due to its ability to lower LDL cholesterol and triglycerides while raising HDL cholesterol. The derivative this compound could enhance these effects with potentially fewer side effects compared to traditional nicotinic acid formulations .

Vascular Health

Research has indicated that derivatives like this compound may improve peripheral circulation and have vasodilatory effects. This is particularly relevant in conditions such as Raynaud's disease and other circulatory disorders where improved blood flow is necessary .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of nicotinic acid derivatives:

- A clinical trial demonstrated that patients receiving a formulation containing nicotinic acid showed significant improvements in lipid profiles compared to those receiving placebo treatments .

- Another study highlighted the reduced flushing side effects associated with specific formulations of nicotinic acid derivatives, indicating better patient compliance and therapeutic outcomes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antimycobacterial Activity | Modulation of PncA activity in Mycobacterium tuberculosis |

| Cardiovascular Benefits | Reduction in cardiovascular disease risk through lipid modulation |

| Treatment of Dyslipidemia | Lowering LDL cholesterol and triglycerides; raising HDL cholesterol |

| Vascular Health | Improvement in peripheral circulation; potential treatment for circulatory disorders |

Propriétés

Formule moléculaire |

C10H12N2O3 |

|---|---|

Poids moléculaire |

208.21 g/mol |

Nom IUPAC |

6-(propan-2-ylcarbamoyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H12N2O3/c1-6(2)12-9(13)8-4-3-7(5-11-8)10(14)15/h3-6H,1-2H3,(H,12,13)(H,14,15) |

Clé InChI |

BHXPNDHJIKIYHM-UHFFFAOYSA-N |

SMILES canonique |

CC(C)NC(=O)C1=NC=C(C=C1)C(=O)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.